An In-depth Technical Guide to 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde: Properties, Stability, and Synthetic Approaches
An In-depth Technical Guide to 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde: Properties, Stability, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and synthetic methodologies related to 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde. As a specialized heterocyclic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data and provides expert insights into its handling, reactivity, and potential applications, with a strong emphasis on the scientific principles underpinning the discussed protocols.
Molecular Profile and Physicochemical Properties
1-methanesulfonyl-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole, an electron-rich five-membered aromatic heterocycle. The introduction of a methanesulfonyl group at the nitrogen atom and a carbaldehyde group at the C2 position significantly influences the molecule's electronic and steric characteristics.
While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C₆H₇NO₃S | |
| Molecular Weight | 173.19 g/mol | |
| CAS Number | 123892-38-6 | |
| Appearance | Expected to be a solid at room temperature. | Analogy with 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde (m.p. 94-97 °C)[1] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | General solubility of N-sulfonylated organic compounds. |
| Purity | Commercially available, though analytical data is not always provided by suppliers. Buyer is responsible for confirming identity and purity. |
Synthesis and Mechanistic Considerations
The synthesis of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde can be approached through two primary strategies: N-sulfonylation of pre-formed pyrrole-2-carbaldehyde or formylation of N-methanesulfonyl pyrrole.
Proposed Synthetic Protocol: N-Sulfonylation of Pyrrole-2-carbaldehyde
This is a direct and likely efficient method. The protocol involves the deprotonation of the pyrrole nitrogen followed by quenching with methanesulfonyl chloride.
Diagram of the Proposed Synthetic Workflow
Caption: Vilsmeier-Haack formylation of 1-methanesulfonyl-1H-pyrrole.
This method, however, might be lower yielding due to the electron-withdrawing nature of the methanesulfonyl group, which deactivates the pyrrole ring towards electrophilic substitution.
[2]### 3. Spectroscopic Characterization (Inferred)
[3]| Spectroscopic Data (Analog: 1-tosyl-1H-pyrrole-2-carbaldehyde) | Expected Features for 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | | :--- | :--- | | ¹H NMR (CDCl₃): δ 9.98 (s, 1H, CHO), 7.82 (d, 2H), 7.63 (dd, 1H), 7.34 (d, 2H), 7.17 (dd, 1H), 6.41 (t, 1H), 2.43 (s, 3H, CH₃). |[3] ¹H NMR: A singlet for the aldehyde proton (~10 ppm), three signals for the pyrrole ring protons, and a singlet for the methanesulfonyl methyl group (~3 ppm). | | ¹³C NMR (CDCl₃): δ 178.9 (CHO), 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 (CH₃). |[3] ¹³C NMR: A signal for the aldehyde carbon (~180 ppm), signals for the pyrrole ring carbons, and a signal for the methanesulfonyl methyl carbon. | | IR (KBr): 2895, 1666 (C=O), 1538, 1421, 1251, 1153 (SO₂), 670 cm⁻¹. |[3] IR: A strong absorption band for the carbonyl group (~1670 cm⁻¹) and strong bands for the sulfonyl group (~1350 and 1160 cm⁻¹). | | HRMS: [M+H]⁺ calculated for C₁₂H₁₂NO₃S: 250.0538, found: 250.0537. |[3] HRMS: [M+H]⁺ calculated for C₆H₈NO₃S: 174.0225. |
Chemical Stability and Handling
Stability:
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N-sulfonylpyrroles are generally stable compounds. However, the presence of the aldehyde group may render the molecule susceptible to oxidation over time.
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Like many aldehydes, it may be prone to polymerization or degradation under harsh acidic or basic conditions.
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The parent pyrrole-2-carbaldehyde has been noted to be unstable under certain biocatalytic conditions.
[4]Storage and Handling:
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It is recommended to store 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
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For long-term storage, refrigeration is advisable.
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Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Reactivity Profile
The reactivity of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde is dictated by the interplay of the electron-withdrawing sulfonyl and aldehyde groups on the electron-rich pyrrole ring.
Reactions at the Aldehyde Group
The aldehyde functionality is expected to undergo typical reactions of aromatic aldehydes, including:
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Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.
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Condensation Reactions: Formation of imines (Schiff bases) with primary amines and hydrazones with hydrazines.
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Wittig Reaction: Conversion of the aldehyde to an alkene.
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Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.
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Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.
Reactivity of the Pyrrole Ring
The methanesulfonyl group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution. However, reactions may still be possible under forcing conditions, likely directing substitution to the C4 position.
Applications in Research and Drug Development
While specific applications of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde are not extensively documented, pyrrole derivatives with N-sulfonyl and C2-aldehyde functionalities are valuable intermediates in medicinal chemistry.
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Scaffold for Bioactive Molecules: The pyrrole ring is a common scaffold in many natural products and pharmaceuticals. T[5][6][7][8][9]he functional groups on this molecule allow for diverse synthetic modifications to generate libraries of compounds for biological screening.
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HMG-CoA Reductase Inhibitors: N-methanesulfonyl pyrrole derivatives have been investigated as HMG-CoA reductase inhibitors, which are important for cholesterol management. *[10] Anti-inflammatory and Anti-cancer Agents: The related 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde has been used in the development of anti-inflammatory and anti-cancer agents. *[1] Neuroprotective Agents: Novel pyrrole derivatives have shown promise as neuroprotective agents in models of Parkinson's disease.
[5]The combination of the sulfonyl and aldehyde groups offers multiple points for diversification, making this compound a potentially valuable starting material for the synthesis of novel therapeutic agents.
Conclusion
1-methanesulfonyl-1H-pyrrole-2-carbaldehyde is a specialized chemical with significant potential as a synthetic intermediate. While direct experimental data on its properties and reactivity are limited, a comprehensive understanding can be built upon the well-established chemistry of related N-sulfonylpyrroles and pyrrole-2-carbaldehydes. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. As with any less-characterized compound, it is imperative that users independently verify its properties and purity for their specific applications.
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